molecular formula C21H21BrN4O3 B3739548 N'~1~-[5-BROMO-2-OXO-1-(1-PYRROLIDINYLMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-4-METHOXYBENZOHYDRAZIDE

N'~1~-[5-BROMO-2-OXO-1-(1-PYRROLIDINYLMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-4-METHOXYBENZOHYDRAZIDE

Cat. No.: B3739548
M. Wt: 457.3 g/mol
InChI Key: ITZGHBGKTBRXLY-UHFFFAOYSA-N
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Description

N’~1~-[5-BROMO-2-OXO-1-(1-PYRROLIDINYLMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-4-METHOXYBENZOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry

Properties

IUPAC Name

N-[5-bromo-2-hydroxy-1-(pyrrolidin-1-ylmethyl)indol-3-yl]imino-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN4O3/c1-29-16-7-4-14(5-8-16)20(27)24-23-19-17-12-15(22)6-9-18(17)26(21(19)28)13-25-10-2-3-11-25/h4-9,12,28H,2-3,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZGHBGKTBRXLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N=NC2=C(N(C3=C2C=C(C=C3)Br)CN4CCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[5-BROMO-2-OXO-1-(1-PYRROLIDINYLMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-4-METHOXYBENZOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.

    Bromination: The indole core is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Introduction of the Pyrrolidinylmethyl Group: The brominated indole is then reacted with pyrrolidine and formaldehyde under basic conditions to introduce the pyrrolidinylmethyl group.

    Formation of the Benzohydrazide Moiety: Finally, the compound is reacted with 4-methoxybenzohydrazide under appropriate conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[5-BROMO-2-OXO-1-(1-PYRROLIDINYLMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-4-METHOXYBENZOHYDRAZIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N’~1~-[5-BROMO-2-OXO-1-(1-PYRROLIDINYLMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-4-METHOXYBENZOHYDRAZIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique chemical structure and biological activity. It may exhibit anti-cancer, anti-inflammatory, or antimicrobial properties.

    Biological Research: Researchers use this compound to study its effects on various biological pathways and molecular targets, contributing to the understanding of its mechanism of action.

    Chemical Biology: The compound can be used as a probe to investigate specific biochemical processes and interactions within cells.

    Industrial Applications: It may find applications in the development of new materials, catalysts, or chemical intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N’~1~-[5-BROMO-2-OXO-1-(1-PYRROLIDINYLMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-4-METHOXYBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-5-bromo-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid: This compound shares the brominated indole core but differs in the presence of a pyridinecarboxylic acid moiety.

    N’-[5-Bromo-2-oxo-1-(1-piperidinylmethyl)-1,2-dihydro-3H-indol-3-ylidene]-2-({[1-(3,4-dimethoxyphenyl)ethylidene]amino}oxy)acetohydrazide: This compound has a similar indole core but includes a piperidinylmethyl group and a different hydrazide moiety.

Uniqueness

N’~1~-[5-BROMO-2-OXO-1-(1-PYRROLIDINYLMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-4-METHOXYBENZOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N'~1~-[5-BROMO-2-OXO-1-(1-PYRROLIDINYLMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-4-METHOXYBENZOHYDRAZIDE
Reactant of Route 2
Reactant of Route 2
N'~1~-[5-BROMO-2-OXO-1-(1-PYRROLIDINYLMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-4-METHOXYBENZOHYDRAZIDE

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